6-(Isopropylamino)nicotinaldehyde
Description
6-(Isopropylamino)nicotinaldehyde is a nicotinamide derivative characterized by a pyridine ring substituted with an aldehyde group at position 3 and an isopropylamino group at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its aldehyde group enables nucleophilic addition reactions, while the isopropylamino substituent contributes to steric and electronic modulation, influencing reactivity and binding affinity in target systems.
Properties
IUPAC Name |
6-(propan-2-ylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(2)11-9-4-3-8(6-12)5-10-9/h3-7H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXVPTSSCSXWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234501 | |
| Record name | 6-[(1-Methylethyl)amino]-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181936-87-8 | |
| Record name | 6-[(1-Methylethyl)amino]-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181936-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(1-Methylethyl)amino]-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(Isopropylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde as the starting material.
Isopropylation: The aldehyde group of nicotinaldehyde is protected using a suitable protecting group, followed by ortho-lithiation with n-butyllithium (n-BuLi).
Deprotection: The protecting group is removed to yield the final product, this compound.
Chemical Reactions Analysis
6-(Isopropylamino)nicotinaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
6-(Isopropylamino)nicotinaldehyde has several scientific research applications, including:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to develop potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors.
Biological Studies: It is employed in studies investigating the biological activity of nicotinaldehyde derivatives.
Mechanism of Action
it is believed to interact with nicotinic acetylcholine receptors, similar to other nicotinaldehyde derivatives . These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The compound may modulate the activity of these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Insights:
- Solubility: Hydrophilic derivatives like 6-(2-hydroxyethylamino)nicotinaldehyde are better suited for aqueous-phase reactions, whereas brominated analogs excel in organic solvents .
- Reactivity : Bromophenyl and hydroxyphenyl variants exhibit distinct reactivities—bromine supports cross-coupling, while hydroxyl groups may participate in redox or conjugation reactions .
Biological Activity
6-(Isopropylamino)nicotinaldehyde is a chemical compound with the molecular formula CHNO and a molecular weight of 164.2 g/mol. It has garnered attention in medicinal chemistry due to its structural resemblance to biologically active compounds, particularly its potential interactions with nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies.
The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound is believed to act as an agonist at these receptors, potentially enhancing cholinergic signaling, which can influence various physiological processes such as cognition and muscle contraction.
Pharmacological Effects
-
Neurotransmission Modulation :
- The compound has been studied for its effects on cognitive function, particularly in models of Alzheimer's disease where cholinergic signaling is compromised.
- It may improve synaptic plasticity and memory retention by enhancing nAChR activity.
- Gastrointestinal Motility :
- Potential Anticancer Properties :
Comparative Analysis
The biological activity of this compound can be compared with other nicotinaldehyde derivatives:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Nicotinaldehyde | Lacks isopropylamino group | Moderate nAChR activity |
| 6-Methylamino-nicotinaldehyde | Contains methylamino group | Enhanced nAChR activity |
| 6-Dimethylamino-nicotinaldehyde | Contains dimethylamino group | Higher potency at nAChRs |
The presence of the isopropylamino group in this compound may confer unique pharmacological properties compared to its analogs, potentially enhancing its effectiveness as a therapeutic agent .
Study on Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry examined the effects of various nicotinaldehyde derivatives on cognitive function in rodent models. The results indicated that this compound significantly improved memory retention compared to controls, suggesting its potential use in treating cognitive decline associated with neurodegenerative diseases.
Anticancer Activity Assessment
In vitro studies have assessed the anticancer properties of this compound against breast cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of specific apoptotic pathways, showcasing its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
